Apotropicamide

Description

Properties

IUPAC Name |

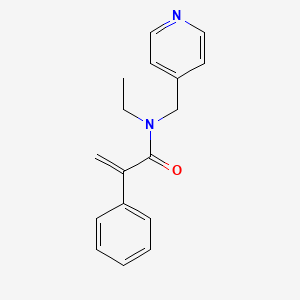

N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-3-19(13-15-9-11-18-12-10-15)17(20)14(2)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVSQYAVWGMIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205944 | |

| Record name | Apotropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57322-50-6 | |

| Record name | Apotropicamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apotropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOTROPICAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTO379T5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tropicamide's Interaction with Muscarinic Receptors: A Technical Guide to its Mechanism of Action

Introduction

Tropicamide, a synthetic tertiary amine and derivative of tropic acid, is a well-established antimuscarinic agent predominantly utilized in ophthalmic practice for its mydriatic (pupil dilating) and cycloplegic (ciliary muscle paralyzing) effects.[1][2][3] These clinical actions are the direct result of its antagonistic activity at muscarinic acetylcholine receptors (mAChRs) within the eye.[1][2] However, a deeper understanding of its mechanism of action at the molecular level is crucial for researchers, scientists, and drug development professionals exploring its potential in other therapeutic areas, such as the treatment of sialorrhea and Parkinsonian tremor, where a nuanced interaction with specific mAChR subtypes is implicated.[4] This in-depth technical guide provides a comprehensive overview of tropicamide's mechanism of action on muscarinic receptors, detailing its binding characteristics, the downstream signaling consequences of its antagonism, and the established experimental protocols for its characterization.

Muscarinic Receptor Subtypes and Their Signaling Paradigms

Muscarinic receptors are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, which mediate the diverse effects of the neurotransmitter acetylcholine.[5][6] These receptor subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to a wide array of physiological responses.[5][7] A fundamental understanding of these pathways is essential to contextualize the impact of an antagonist like tropicamide.

The five mAChR subtypes are broadly categorized into two main signaling families based on their G-protein coupling preferences:

-

Gq/11-coupled receptors (M1, M3, and M5): Upon acetylcholine binding, these receptors activate the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[8] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.[7][8]

-

Gi/o-coupled receptors (M2 and M4): These receptors couple to the Gi/o family of G-proteins, which are primarily inhibitory.[5][7] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[5] The βγ subunits of the dissociated G-protein can also directly modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and an inhibitory effect on neuronal firing and cardiac pacemaker activity.[5]

[35S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced G-protein activation, which is a proximal event in the GPCR signaling cascade. [9][10] Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of its coupled G-protein. The [35S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which, upon binding to the Gα subunit, remains irreversibly bound. [10]The accumulation of [35S]GTPγS-bound G-proteins is a measure of receptor activation. An antagonist, like tropicamide, will inhibit the agonist-induced increase in [35S]GTPγS binding in a concentration-dependent manner. [9]This assay is particularly useful for characterizing antagonists of Gi/o-coupled receptors (M2 and M4).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the desired muscarinic receptor subtype (M2 or M4) as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer containing GDP (to ensure G-proteins are in their inactive state).

-

Increasing concentrations of tropicamide.

-

A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol, typically at its EC80 or EC90 concentration).

-

The prepared cell membranes.

-

-

-

Pre-incubation:

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist and agonist to reach binding equilibrium with the receptor.

-

-

Initiation of Reaction:

-

Initiate the G-protein activation by adding [35S]GTPγS to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with gentle agitation. [9]

-

-

Termination, Filtration, and Detection:

-

Terminate the reaction and measure the bound [35S]GTPγS using the same filtration and scintillation counting method as described for the radioligand binding assay.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS by subtracting the basal binding (in the absence of agonist) from all other measurements.

-

Plot the agonist-stimulated [35S]GTPγS binding as a percentage of the maximal stimulation against the logarithm of the tropicamide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay

This cell-based functional assay is used to characterize antagonists of Gq/11-coupled muscarinic receptors (M1, M3, and M5) by measuring their ability to block agonist-induced increases in intracellular calcium. [11][12] Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [11]Upon agonist stimulation of the Gq/11 pathway, IP3-mediated calcium release from the endoplasmic reticulum causes a significant increase in intracellular calcium concentration. This increase is detected as a change in the fluorescence intensity of the dye. An antagonist like tropicamide will prevent this agonist-induced fluorescence increase in a dose-dependent manner.

Step-by-Step Methodology:

-

Cell Culture:

-

Dye Loading:

-

Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). [11] * Incubate the plate at 37°C for approximately 1 hour, followed by a brief incubation at room temperature to allow for complete de-esterification of the dye. [11]

-

-

Compound Addition and Signal Detection:

-

Place the assay plate into a kinetic fluorescence plate reader (e.g., a FlexStation or FLIPR).

-

Record the basal fluorescence for a short period.

-

Add varying concentrations of tropicamide to the wells and incubate for a defined period.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol, at its EC80 concentration) to stimulate calcium mobilization. [13] * Continue to record the fluorescence signal in real-time to capture the kinetic calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response as a percentage of the maximal agonist response against the logarithm of the tropicamide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Tropicamide exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. While clinically its actions are most prominent in the eye, a detailed examination of its binding profile reveals a broader interaction with all five muscarinic subtypes, albeit with some potential for functional selectivity towards the M4 receptor. For researchers and drug development professionals, a thorough understanding of this mechanism, supported by robust experimental characterization using techniques such as radioligand binding, GTPγS binding, and calcium mobilization assays, is paramount. These methods provide the quantitative data necessary to delineate the precise molecular interactions of tropicamide and to guide the exploration of its therapeutic potential beyond ophthalmology. The continued application of these and other advanced pharmacological techniques will undoubtedly further illuminate the nuanced relationship between tropicamide and the complex family of muscarinic receptors.

References

-

Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

-

Tropicamide. (2023). StatPearls. Retrieved from [Link]

-

Muscarinic receptor signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

Tropicamide. (n.d.). DrugBank. Retrieved from [Link]

-

muscarinic receptor signaling pathways: therapeutic targets for diabetes?. (n.d.). Future Science. Retrieved from [Link]

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). Current Protocols in Pharmacology. Retrieved from [Link]

-

In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. (2010). Current Protocols in Pharmacology. Retrieved from [Link]

-

Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. (2023). American Journal of Physiology-Renal Physiology. Retrieved from [Link]

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). Current Protocols in Pharmacology. Retrieved from [Link]

-

Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates. (2008). British Journal of Pharmacology. Retrieved from [Link]

-

Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. (n.d.). Molecular Devices. Retrieved from [Link]

-

AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. (2025). Journal of Cheminformatics. Retrieved from [Link]

-

tropicamide [Ligand Id: 7319] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. (2011). British Journal of Pharmacology. Retrieved from [Link]

-

Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. (2025). Molecules. Retrieved from [Link]

-

Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

-

GTPγS Binding Assays. (2012). Assay Guidance Manual. Retrieved from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Reply to Cinelli et al. (2014). American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

-

Tropicamide. (2016). eDrug. Retrieved from [Link]

-

Acetylcholine receptors (muscarinic). (2023). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

tropicamide. (n.d.). DrugMapper. Retrieved from [Link]

-

The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors. (2007). Psychopharmacology. Retrieved from [Link]

-

What is the classification of Tropicamide as a class of drug?. (2025). Dr.Oracle. Retrieved from [Link]

-

Allosteric Modulation of Muscarinic Acetylcholine Receptors. (2008). Current Neuropharmacology. Retrieved from [Link]

-

Muscarinic acetylcholine receptors: Novel opportunities for drug development. (2013). Nature Reviews Drug Discovery. Retrieved from [Link]

-

Muscarinic acetylcholine receptors: novel opportunities for drug development. (2013). Nature Reviews Drug Discovery. Retrieved from [Link]

-

Cryptic pocket formation underlies allosteric modulator selectivity at muscarinic GPCRs. (2019). Nature Communications. Retrieved from [Link]

-

GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Activation and allosteric modulation of a muscarinic acetylcholine receptor. (2013). Nature. Retrieved from [Link]

-

Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). Assay Guidance Manual. Retrieved from [Link]

-

Current Advances in Allosteric Modulation of Muscarinic Receptors. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

-

Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (1999). Journal of Neuroimmunology. Retrieved from [Link]

-

Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. (1996). British Journal of Pharmacology. Retrieved from [Link]

-

Selectivity of antimuscarinic compounds for muscarinic receptors of human brain and heart. (1987). Life Sciences. Retrieved from [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2010). Methods in Molecular Biology. Retrieved from [Link]

-

Functionally selective and biased agonists of muscarinic receptors. (2016). Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Physiology, Muscarinic Receptor. (2023). StatPearls. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.ed.ac.uk [journals.ed.ac.uk]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tropicamide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropicamide is a synthetic tertiary amine antimuscarinic agent widely utilized in ophthalmic practice for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) properties. These effects are crucial for various diagnostic procedures, including fundoscopic examinations and cycloplegic refractions.[1] As a non-selective muscarinic receptor antagonist, its mechanism of action is well-understood, involving the blockade of cholinergic stimulation to the iris sphincter and ciliary muscles.[2][3] This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tropicamide in key animal models, offering insights for researchers and professionals involved in ophthalmic drug development. A thorough understanding of its behavior in preclinical species is paramount for designing informative studies and translating findings to the clinical setting.

Mechanism of Action: A Cholinergic Blockade

Tropicamide exerts its pharmacological effects by competitively inhibiting the action of acetylcholine at muscarinic receptors in the eye's sphincter pupillae and ciliary muscles.[4] This blockade of the parasympathetic pathway leads to a dominance of the sympathetic system, resulting in relaxation of the iris sphincter muscle and subsequent pupil dilation (mydriasis).[5] Simultaneously, the paralysis of the ciliary muscle prevents accommodation, leading to cycloplegia.[5]

Caption: Tropicamide's mechanism of action.

Pharmacokinetics: The Journey of Tropicamide Through the Body

The study of pharmacokinetics—what the body does to a drug—is essential for optimizing drug delivery and understanding potential systemic effects. For topically administered ophthalmic drugs like tropicamide, this involves evaluating its absorption, distribution, metabolism, and excretion (ADME).[6][7]

Absorption: From the Eye to the System

Following topical instillation, tropicamide is rapidly absorbed through the cornea and conjunctiva.[4] A significant portion of the administered dose can also enter systemic circulation via the nasolacrimal duct.[8]

-

Ocular Absorption: The lipophilic nature of tropicamide facilitates its penetration across the corneal epithelium.[4] Studies in rabbits have shown that after topical administration, high concentrations of tropicamide are found in the aqueous humor.[5]

-

Systemic Absorption: Despite its localized application, tropicamide can be absorbed systemically, primarily through the rich vasculature of the nasal mucosa after nasolacrimal drainage.[8] This can lead to measurable plasma concentrations, although they are generally low.[5]

Distribution: Where the Drug Goes

Once absorbed, tropicamide distributes into various ocular tissues and systemically.

-

Ocular Distribution: In rabbits, the highest concentrations of tropicamide are found in the aqueous humor and the iris-ciliary body, the target tissues for its pharmacological effects.[5]

-

Systemic Distribution: Systemically absorbed tropicamide is distributed throughout the body. The extent of its distribution is influenced by its binding to plasma proteins. Interspecies differences in plasma protein binding are a crucial consideration in preclinical studies.[9][10]

Metabolism and Excretion: Breaking Down and Eliminating the Drug

The biotransformation and elimination of tropicamide are critical for determining its duration of action and potential for accumulation.

-

Metabolism: Like many drugs, tropicamide is expected to be metabolized primarily in the liver by cytochrome P450 enzymes.[11] In vitro studies using liver microsomes from different animal species can help elucidate the metabolic pathways and identify potential interspecies variations.[12][13][14][15]

-

Excretion: The metabolites and any unchanged drug are then excreted from the body, likely through both renal and biliary pathways.[16][17]

| Parameter | Rabbit | Rat | Dog | Cat | Monkey |

| Route of Administration | Topical Ocular | Topical Ocular | Topical Ocular | Topical Ocular | Topical Ocular |

| Peak Concentration (Cmax) in Aqueous Humor | ~29,430 ng/mL | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Peak Concentration (Cmax) in Plasma | ~28.9 ng/mL | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Time to Peak Concentration (Tmax) in Ocular Tissues | 0.5 hours | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Table 1: Comparative Pharmacokinetic Parameters of Tropicamide in Animal Models. Data primarily from rabbit studies.[5] Further research is needed to fully characterize these parameters in other species.

Pharmacodynamics: The Drug's Effect on the Body

Pharmacodynamics explores what a drug does to the body. For tropicamide, the primary pharmacodynamic effects are mydriasis and cycloplegia.

Mydriasis: Dilation of the Pupil

The onset, magnitude, and duration of tropicamide-induced mydriasis vary across animal species.

-

Rabbits: In New Zealand white rabbits, a triple instillation of 0.5% tropicamide resulted in a maximum pupil diameter of 11.35 mm within 30 minutes, with the effect lasting for at least 3 hours.[5] Another study in healthy pet rabbits showed that 0.5% tropicamide induced a significant increase in pupil diameter from 15 minutes to 12 hours, with a maximum effect at 45 minutes.[18]

-

Rats: In Sprague-Dawley rats, both 0.5% and 1% tropicamide produced significant mydriasis.[19][20] The 0.5% concentration had a duration of action of at least 5 hours, while the 1% concentration lasted for at least 6 hours.[21]

-

Cats: Tropicamide is also an effective mydriatic in cats.

-

Dogs: In dogs, tropicamide is a commonly used mydriatic for diagnostic purposes.[13]

Cycloplegia: Paralysis of Accommodation

The cycloplegic effect of tropicamide is essential for accurate refractive error measurements. Assessing cycloplegia in animal models can be more challenging than measuring mydriasis.

Intraocular Pressure (IOP)

Tropicamide can have a transient effect on intraocular pressure. In healthy pet rabbits, a significant increase in IOP was observed 45 minutes after instillation of 0.5% tropicamide.[18] However, a separate study in New Zealand white rabbits found no significant effect on IOP with 0.5% tropicamide.[22][23]

| Parameter | Rabbit | Rat | Cat | Dog |

| Mydriasis Onset | ~15 minutes | < 20 minutes | Data not readily available | 10-20 minutes |

| Peak Mydriasis | 30-45 minutes | 20-40 minutes | Data not readily available | Data not readily available |

| Duration of Mydriasis | > 3 hours | 5-6 hours | Data not readily available | 6-8 hours |

| Effect on IOP | Transient increase | Data not readily available | Potential for increase | Potential for increase in glaucomatous eyes |

Table 2: Comparative Pharmacodynamic Parameters of Tropicamide in Animal Models. [5][13][18][21]

Experimental Protocols

Protocol 1: Ocular Pharmacokinetic Study in Rabbits

This protocol outlines the steps for determining the concentration of tropicamide in ocular tissues and plasma following topical administration.[24][25][26]

Caption: Workflow for an ocular pharmacokinetic study.

Step-by-Step Methodology:

-

Animal Preparation: Use healthy New Zealand white rabbits. Anesthetize the animals according to approved institutional protocols.

-

Drug Administration: Instill a precise volume (e.g., 50 µL) of the tropicamide formulation into the conjunctival sac of each eye.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), collect aqueous humor via paracentesis and blood samples from the marginal ear vein. Euthanize the animals at the final time point to collect ocular tissues (cornea, iris-ciliary body, lens, vitreous humor, retina-choroid).

-

Tissue Processing: Homogenize the collected ocular tissues.

-

Sample Analysis: Extract tropicamide from the aqueous humor, plasma, and tissue homogenates. Quantify the drug concentration using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][27][28][29][30]

Protocol 2: Pupillometry in Rodents

This protocol describes a non-invasive method for measuring tropicamide-induced mydriasis in rats.[31][32][33]

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate the rats to the testing environment to minimize stress-induced pupil size changes.

-

Baseline Measurement: Under controlled lighting conditions, record the baseline pupil diameter using a pupillometer or a high-resolution camera with image analysis software.

-

Drug Administration: Instill a single drop of the tropicamide solution into one eye. The contralateral eye can serve as a control.

-

Post-Dose Measurements: Record the pupil diameter of both eyes at regular intervals (e.g., every 10-20 minutes) for several hours.

-

Data Analysis: Plot the change in pupil diameter over time to determine the onset, peak effect, and duration of mydriasis.

Regulatory Considerations

Preclinical studies for ophthalmic drugs must adhere to guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][21][34][35][36][37] These guidelines provide recommendations on the types of nonclinical studies required to support the safety and efficacy of new ophthalmic drug products. Key considerations include the selection of appropriate animal models, study design, and the evaluation of both local and systemic toxicity.[38]

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of tropicamide in various animal models. The rabbit is a well-characterized model for ocular PK/PD studies of tropicamide, while rodents offer a valuable tool for non-invasive pharmacodynamic assessments. A thorough understanding of the ADME properties and pharmacological effects of tropicamide in these preclinical species is essential for the successful development of new ophthalmic therapies and for the continued safe and effective use of this important diagnostic agent. Future research should focus on further elucidating the metabolic pathways of tropicamide in different species and on developing standardized protocols for assessing its cycloplegic effects in animal models.

References

-

Zhao, X., Wang, X., Shen, X., & Yang, Q. (2019). The PK-PD study of tropicamide and phenylephrine after a triple ocular instillation in rabbits. Investigative Ophthalmology & Visual Science, 60(9), 3364. [Link]

-

Privitera, M., et al. (2020). A complete pupillometry toolbox for real-time monitoring of locus coeruleus activity in rodents. BioRender. [Link]

-

del Amo, E. M., et al. (2022). Topical ophthalmic administration: Can a drug instilled onto the ocular surface exert an effect at the back of the eye?. Frontiers in Drug Delivery. [Link]

-

Kim, S. J., et al. (2016). Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs. Journal of Visualized Experiments, (113), 54238. [Link]

-

Weir, P. (2016). Nonclinical Regulatory Aspects for Ophthalmic Drugs. Veterian Key. [Link]

-

Jay, W. M., & Aziz, M. Z. (1982). Effect of tropicamide on ocular blood flow in the rabbit. American journal of optometry and physiological optics, 59(5), 410–412. [Link]

-

European Medicines Agency. (n.d.). Non-clinical guidelines. [Link]

-

Ghate, D., & Edelhauser, H. F. (2008). Ocular drug delivery. Expert opinion on drug delivery, 5(4), 437–448. [Link]

-

Reimer, J., et al. (2021). Automated Mouse Pupil Size Measurement System to Assess Locus Coeruleus Activity with a Deep Learning-Based Approach. Sensors, 21(21), 7073. [Link]

-

European Medicines Agency. (2015). Guideline on non-clinical local tolerance testing of medicinal products. [Link]

-

European Medicines Agency. (2015). Guideline on non-clinical local tolerance testing of medicinal products. [Link]

-

JoVE. (2016). Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs. [Link]

-

U.S. Food and Drug Administration. (n.d.). Regulatory Recommendations for Ocular Biologics Development. [Link]

-

Yanmaz, L. E., et al. (2021). The Effects of Different Mydriatics on Intraocular Pressure and Central Corneal Thickness in New Zealand White Rabbits. Kafkas Universitesi Veteriner Fakultesi Dergisi, 27(4), 425-430. [Link]

-

Le Gac, B., et al. (2024). Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits. Veterinary Ophthalmology. [Link]

-

Lallemand, F., et al. (2012). Ocular tolerance in rabbits after intracameral administration of a fixed combination of tropicamide, phenylephrine, and lidocaine with and without rinsing. Journal of cataract and refractive surgery, 38(3), 499–507. [Link]

-

Weir, P., & Wilson, D. (2011). Nonclinical Regulatory Aspects for Ophthalmic Drugs. ResearchGate. [Link]

-

Kato, R., & Gillette, J. R. (1965). time course differences in the metabolism of drugs by hepatic microsomes from rats, rabbits and mice. PlumX. [Link]

-

Peterson, R. E., & Fujimoto, J. M. (1977). A Study of Absorption of Compounds From the Rat Biliary Tree by Retrograde Intrabiliary Injection (RII). Journal of pharmaceutical sciences, 66(5), 633–637. [Link]

-

Boddu, S. H. S., et al. (2018). Protocol for Evaluation of Topical Ophthalmic Drug Products in Different Compartments of Fresh Eye Tissues in a Rabbit Model. Methods in molecular biology, 1845, 239–246. [Link]

-

Kankanamge, K. L. R., & Ly, A. (2018). A rapid pupillometry protocol for clinical use: effect of age and test–retest repeatability. Graefe's archive for clinical and experimental ophthalmology = Albrecht von Graefes Archiv fur klinische und experimentelle Ophthalmologie, 256(11), 2173–2182. [Link]

-

LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

-

Yanmaz, L. E., et al. (2021). The Effects of Different Mydriatics on Intraocular Pressure and Central Corneal Thickness in New Zealand White Rabbits. Kafkas Universitesi Veteriner Fakultesi Dergisi, 27(4), 425-430. [Link]

-

Smith, D. A., & Obach, R. S. (2014). Species differences in drug plasma protein binding. Chemical communications, 50(54), 7217–7220. [Link]

-

Imaoka, S., et al. (1995). Cytochrome P450-dependent drug oxidation activities in liver microsomes of various animal species including rats, guinea pigs, dogs, monkeys, and humans. The Journal of pharmacology and experimental therapeutics, 274(1), 444–451. [Link]

-

Novack, G. D., & Moyer, E. D. (2016). How Much Nonclinical Safety Data Are Required for a Clinical Study in Ophthalmology?. Journal of ocular pharmacology and therapeutics, 32(1), 5–10. [Link]

-

Uesugi, T., et al. (1976). Biliary excretion of drugs in the rat during liver regeneration. Biochemical pharmacology, 25(10), 1187–1193. [Link]

-

Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. (n.d.). MSD Veterinary Manual. [Link]

-

Niessen, W. M. A. (2011). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 3(14), 1635–1638. [Link]

-

Drugs.com. (n.d.). Tropicamide Monograph for Professionals. [Link]

-

Taylor, P. J. (2010). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

-

Das, S., & Das, R. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. [Link]

-

Pelkonen, O., & Turpeinen, M. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 8(7), 747–757. [Link]

-

Wadsak, W., et al. (2013). Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands. Molecular imaging and biology, 15(6), 706–716. [Link]

-

Brouwer, K. L. R., et al. (2013). Methods to Evaluate Biliary Excretion of Drugs in Humans. The AAPS journal, 15(3), 859–871. [Link]

-

Zekveld, M. J., et al. (2022). Dimensionality reduction techniques in pupillometry research: A primer for behavioral scientists. Behavior research methods, 54(5), 2269–2291. [Link]

-

Yu, X., et al. (2014). The investigation of the interaction between Tropicamide and bovine serum albumin by spectroscopic methods. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 331–336. [Link]

-

Fabre, G., et al. (1990). Use of human and animal liver microsomes in drug metabolic studies. Fundamental & clinical pharmacology, 4(4), 435–448. [Link]

-

Williams, F. E., et al. (2014). Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats. Journal of the American Association for Laboratory Animal Science, 53(2), 181–186. [Link]

-

Woodruff-Pak, D. S., et al. (1995). The Effects of Tropicamide on Mydriasis in Young Rats Exhibiting a Natural Deficit in Passive-Avoidance Responding. Physiology & behavior, 57(4), 795–799. [Link]

-

Mathôt, S. (2022). Methods in Cognitive Pupillometry: Design, Preprocessing, and Statistical Analysis. bioRxiv. [Link]

-

Smith, D. A., & Obach, R. S. (2014). Species differences in drug plasma protein binding. Chemical communications, 50(54), 7217–7220. [Link]

-

Smith, D. A., & Obach, R. S. (2014). Species differences in drug plasma protein binding. ResearchGate. [Link]

Sources

- 1. ophthalmologytimes.com [ophthalmologytimes.com]

- 2. Nonclinical Regulatory Aspects for Ophthalmic Drugs | Veterian Key [veteriankey.com]

- 3. Effect of tropicamide on ocular blood flow in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Topical ophthalmic administration: Can a drug instilled onto the ocular surface exert an effect at the back of the eye? [frontiersin.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Tracking Systemic and Ocular Vitamin A [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PlumX [plu.mx]

- 13. Cytochrome P450-dependent drug oxidation activities in liver microsomes of various animal species including rats, guinea pigs, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biliary excretion of drugs in the rat during liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 18. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effects of tropicamide on mydriasis in young rats exhibiting a natural deficit in passive-avoidance responding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs [jove.com]

- 26. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 29. rsc.org [rsc.org]

- 30. scispace.com [scispace.com]

- 31. pure.rug.nl [pure.rug.nl]

- 32. Automated Mouse Pupil Size Measurement System to Assess Locus Coeruleus Activity with a Deep Learning-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 33. biorxiv.org [biorxiv.org]

- 34. ema.europa.eu [ema.europa.eu]

- 35. toxicology.org [toxicology.org]

- 36. How Much Nonclinical Safety Data Are Required for a Clinical Study in Ophthalmology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. FDA's Draft Guidance for Topical Ophthalmic Drug Products: USP Standards | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Tropicamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropicamide is a synthetic derivative of tropic acid, widely utilized in ophthalmology as a short-acting mydriatic and cycloplegic agent.[1] Its efficacy and rapid onset of action are intrinsically linked to its unique chemical structure and physicochemical properties. This guide provides a comprehensive technical examination of tropicamide, delving into its molecular architecture, stereochemistry, synthesis, and the analytical methodologies crucial for its characterization. By elucidating the structure-property-activity relationships, this document aims to serve as a foundational resource for professionals engaged in the research and development of ophthalmic pharmaceuticals.

Chemical Identity and Molecular Structure

Tropicamide is chemically designated as N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide.[2] It is a member of the acetamide class of compounds and is structurally derived from atropine.[2]

Key Identifiers:

-

IUPAC Name: N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide[2]

-

CAS Number: 1508-75-4[3]

-

Molecular Weight: 284.35 g/mol [2]

The molecular structure of tropicamide features a chiral center at the carbon atom bearing the phenyl and hydroxymethyl groups. This chirality is a critical determinant of its biological activity. The structure also incorporates a pyridine ring, which influences its solubility and receptor binding characteristics, and a tertiary amide group.

Caption: 2D Chemical Structure of Tropicamide.

Physicochemical Properties

The therapeutic application and formulation of tropicamide are governed by its physicochemical characteristics. As a weak base, its solubility is highly dependent on pH.[5] This property is a critical consideration in the development of stable, effective, and well-tolerated ophthalmic solutions.

| Property | Value | Reference(s) |

| Physical State | White or almost white, crystalline powder. | [6] |

| Melting Point | 96-97 °C | [7] |

| Solubility | Slightly soluble in water; freely soluble in ethanol and chloroform. | [6][8] |

| pKa | 5.3 (Uncertain) | [9] |

| LogP | 1.3 | [2] |

| UV Maximum (λmax) | 254 nm (in 0.1N HCl) | [7] |

The low water solubility of tropicamide at physiological pH necessitates its formulation in acidic solutions (pH 4.0-5.8) to ensure complete dissolution and stability.[5][10] Upon instillation into the eye, the tear film's buffering capacity raises the pH, which can lead to drug precipitation if not formulated correctly. This is a key challenge in developing patient-friendly formulations with enhanced bioavailability.[5]

Stereochemistry and Structure-Activity Relationship (SAR)

Tropicamide is administered as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[1] The biological activity, however, resides predominantly in one of the stereoisomers.

-

Enantiomeric Activity: The (-)-enantiomer of tropicamide possesses significantly greater antimuscarinic activity than the (+)-enantiomer. Studies on the isolated rabbit iris sphincter have shown that the (+)-isomer has only about 1/50th the muscarinic blocking activity of the (-)-isomer.[11][12]

The structure-activity relationship of tropicamide highlights the importance of several key moieties for its antagonist activity at muscarinic receptors:

-

The Tropic Acid Moiety: The phenyl and hydroxymethyl groups on the chiral carbon are crucial for binding to the muscarinic receptor.

-

The Tertiary Amine: The nitrogen atom in the pyridine ring and the tertiary amide nitrogen are essential for the molecule's interaction with the receptor.

-

The Ethyl Group: The N-ethyl substitution contributes to the overall lipophilicity and influences the duration of action.

Synthesis of Tropicamide

A common synthetic route for tropicamide involves the reaction of O-acetyltropyl chloride with N-ethyl-4-(aminomethyl)pyridine, followed by hydrolysis of the acetyl protecting group.[3][9]

Caption: Simplified Synthesis Pathway of Tropicamide.

Experimental Protocol: Synthesis of Tropicamide

The following protocol is a generalized representation of the synthesis process.[3]

-

Acetylation of Tropic Acid: Tropic acid is reacted with acetyl chloride in the presence of a suitable solvent (e.g., toluene) and a catalytic amount of a base like triethylamine to form O-acetyltropic acid.

-

Formation of the Acid Chloride: The O-acetyltropic acid is then treated with thionyl chloride to convert the carboxylic acid group into an acid chloride, yielding O-acetyltropyl chloride.

-

Amidation: The crude O-acetyltropyl chloride is reacted with N-ethyl-4-(aminomethyl)pyridine in a solvent such as chloroform, often in the presence of a base like pyridine to neutralize the HCl byproduct. This step forms the amide linkage.

-

Hydrolysis: The resulting intermediate, N-ethyl-N-(4-pyridylmethyl)-O-acetyltropamide, is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to remove the acetyl protecting group from the hydroxyl function.

-

Purification: The final product, tropicamide, is then purified through extraction and recrystallization from a suitable solvent system like ethyl acetate/n-heptane to yield a crystalline solid.[3]

Mechanism of Action

Tropicamide is a non-selective muscarinic receptor antagonist.[2][13] It exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors in the eye.[14]

-

Mydriasis (Pupil Dilation): By blocking the M3 muscarinic receptors on the sphincter pupillae muscle (the muscle that constricts the pupil), tropicamide prevents acetylcholine-induced contraction.[14][15] This allows the sympathetically innervated radial dilator muscle to act unopposed, resulting in pupil dilation.[15]

-

Cycloplegia (Paralysis of Accommodation): Tropicamide also blocks muscarinic receptors in the ciliary muscle, leading to its relaxation.[14][16] This relaxation prevents the lens from changing shape to focus on near objects, resulting in paralysis of accommodation.[13]

While considered non-selective, some studies suggest that tropicamide may have a modest selectivity for the M4 muscarinic receptor subtype.[9][17] This property has led to investigations into its potential off-label use for conditions like sialorrhea in Parkinson's disease.[4][15]

Caption: Mechanism of Tropicamide on Ocular Muscles.

Analytical Characterization

The quality control of tropicamide in both bulk substance and finished pharmaceutical products relies on a variety of analytical techniques to ensure identity, purity, and strength.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for the assay of tropicamide and the quantification of its impurities and degradation products.[18][19] Reverse-phase HPLC with UV detection is typically employed.[19][20]

-

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantification of tropicamide, often after an extraction step to separate it from excipients.[21][22] Extractive spectrophotometric methods involve the formation of an ion-pair complex with a dye, which is then extracted into an organic solvent and measured.[21][23]

-

Titration: Non-aqueous titration is a pharmacopoeial method for the assay of tropicamide in the bulk drug substance.[8]

Experimental Protocol: Extractive Spectrophotometric Determination

This protocol describes a general method for the determination of tropicamide using bromocresol purple (BCP) as the ion-pairing agent.[21]

-

Preparation of Solutions:

-

Prepare a standard stock solution of tropicamide in a suitable solvent.

-

Prepare an aqueous solution of bromocresol purple.

-

Prepare an acidic buffer solution (e.g., potassium hydrogen phthalate-HCl) to maintain the required pH.

-

-

Complex Formation and Extraction:

-

In a separatory funnel, mix an aliquot of the tropicamide solution with the BCP solution and the acidic buffer.

-

Add a specific volume of an immiscible organic solvent, such as chloroform.

-

Shake the funnel vigorously for a few minutes to facilitate the formation of the ion-pair complex and its extraction into the organic phase.

-

Allow the layers to separate completely.

-

-

Spectrophotometric Measurement:

-

Collect the organic layer (chloroform).

-

Measure the absorbance of the yellow-colored complex at its maximum wavelength (around 408 nm for BCP) using a UV-Vis spectrophotometer, with a reagent blank as the reference.[21]

-

-

Quantification:

-

Construct a calibration curve by performing the above steps with a series of standard tropicamide concentrations.

-

Determine the concentration of tropicamide in the sample by interpolating its absorbance value on the calibration curve.

-

Formulation and Stability

Tropicamide is commercially available as sterile ophthalmic solutions, typically at concentrations of 0.5% and 1%.[10][24]

-

0.5% Solution: Used primarily for mydriasis with minimal cycloplegic effects.[16]

-

1% Solution: Used when both mydriasis and cycloplegia are required.[16]

Common Excipients in Ophthalmic Formulations: [10][15][25][26]

-

Preservative: Benzalkonium chloride is commonly used to maintain sterility.

-

Buffering Agents: Boric acid, hydrochloric acid, and/or sodium hydroxide are used to adjust and maintain the pH in the acidic range (4.0-5.8).

-

Tonicity Agent: Sodium chloride is often added to adjust the osmolarity of the solution.

-

Chelating Agent: Edetate disodium (EDTA) is included to chelate metal ions that could catalyze degradation.

Stability Considerations:

-

pH: Maintaining an acidic pH is crucial for the solubility and stability of tropicamide. An increase in pH can lead to precipitation and hydrolysis of the ester linkage.

-

Degradation: Potential degradation pathways include hydrolysis of the amide bond. The major impurity often identified is apotropicamide (N-ethyl-2-phenyl-N-(4-pyridylmethyl)prop-2-enamide).[20] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[18]

Conclusion

The chemical structure and physicochemical properties of tropicamide are fundamentally linked to its clinical utility as a rapid-acting mydriatic and cycloplegic agent. Its chiral nature, solubility profile, and the specific arrangement of its functional groups dictate its potent antimuscarinic activity. A thorough understanding of its synthesis, mechanism of action, and analytical characterization is paramount for the development of safe, stable, and effective ophthalmic formulations. This guide provides a detailed overview of these core technical aspects, offering valuable insights for professionals in the field of drug development and ophthalmic science.

References

- Tropicamide - Grokipedia. (n.d.).

- Tropicamide - eDrug. (2016, October 6).

- Ghelardini, C., et al. (1996). Synthesis, characterization and pharmacological profile of tropicamide enantiomers. PubMed.

- What is the mechanism of Tropicamide? (2024, July 17). Patsnap Synapse.

- What is the classification of Tropicamide as a class of drug? (2025, June 23). Dr.Oracle.

- Yashiro, M., et al. (1987). Antimuscarinic effects of stereoisomers of tropicamide on rabbit iris sphincter. PubMed.

- Patel, S., & Sane, H. (2023). Tropicamide. In StatPearls. StatPearls Publishing.

- Tropicamide. (n.d.). PubChem. National Institutes of Health.

- Tropicamide synthesis. (n.d.). ChemicalBook.

- Tropicamide. (n.d.). Santa Cruz Biotechnology.

- Tropicamide. (n.d.). Chongqing Chemdad Co., Ltd.

- Antimuscarinic effects of stereoisomers of tropicamide on rabbit iris sphincter. (1987). Investigative Ophthalmology & Visual Science.

- Tropicamide. (n.d.). DrugFuture.

-

Tropicamide. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- Tropicamide, (R)-. (n.d.). PubChem. National Institutes of Health.

- Tropicamide. (n.d.). PharmaCompass.com.

- PRODUCT INFORMATION MINIMS® TROPICAMIDE EYE DROPS. (n.d.). E-lactancia.

- Tropicamide-based ophthalmic formulations. (2021). Google Patents.

- Tropicamide Ophthalmic Solution, USP. (n.d.). DailyMed. U.S. National Library of Medicine.

- Tropicamide. (n.d.). Santa Cruz Biotechnology.

-

Tropicamide. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

- Tropicamide Ophthalmic Solution, USP 1%. (n.d.). DailyMed. U.S. National Library of Medicine.

- Tropicamide Ophthalmic Solution, USP. (n.d.). DailyMed. U.S. National Library of Medicine.

-

Shoaibi, Z. A., & Gouda, A. A. (2012). Extractive spectrophotometric method for the determination of tropicamide. Journal of Young Pharmacists, 4(1), 42–48. Retrieved January 18, 2026, from [Link]

- Tropicamide Monograph for Professionals. (n.d.). Drugs.com.

- Tropicamide Impurities and Related Compound. (n.d.). Veeprho.

- Devadasu, C., & Sravya, G. (2021). Determination of Tropicamide and Hydroxyamphetamine in Ophthalmic formulations by RP-HPLC and its Validation. Asian Journal of Research in Chemistry, 14(1), 13-22.

- Extractive Spectrophotometric Method for the Determination of Tropicamide. (2012). ResearchGate.

- Spectrophotometric determination of tropicamide in bulk and pharmaceutical formulations. (2010). ResearchGate.

- Amino Amides - Tropicamide. (n.d.). Pharmacy 180.

- Determination of tropicamide and its major impurity in raw material by the HPLC-DAD analysis and identification of this impurity using the off-line HPLC-FT-IR coupling. (2009). ResearchGate.

- Tropicamid. (n.d.). PharmaCompass.com.

- Tropicamide Ophthalmic Solution, USP. (n.d.). Bausch + Lomb.

-

Dose-response relationships in tropicamide-induced mydriasis and cycloplegia. (1974). British Journal of Clinical Pharmacology, 1(1), 37–40. Retrieved January 18, 2026, from [Link]

- B Pharmacy 4th Semester Syllabus. (n.d.). Carewell Pharma.

-

Systemic reaction to tropicamide. (1983). Semantic Scholar. Retrieved January 18, 2026, from [Link]

Sources

- 1. Tropicamide - Wikipedia [en.wikipedia.org]

- 2. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tropicamide synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. US20210137900A1 - Tropicamide-based ophthalmic formulations - Google Patents [patents.google.com]

- 6. e-lactancia.org [e-lactancia.org]

- 7. Tropicamide [drugfuture.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Tropicamide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Tropicamide Ophthalmic Solution, USP [dailymed.nlm.nih.gov]

- 11. Antimuscarinic effects of stereoisomers of tropicamide on rabbit iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Tropicamide – eDrug [edrug.mvm.ed.ac.uk]

- 14. What is the mechanism of Tropicamide? [synapse.patsnap.com]

- 15. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. scbt.com [scbt.com]

- 18. veeprho.com [veeprho.com]

- 19. Determination of Tropicamide and Hydroxyamphetamine in Opthalmic formulations by RP-HPLC and its Validation - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. Extractive spectrophotometric method for the determination of tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. droracle.ai [droracle.ai]

- 25. Tropicamide Ophthalmic Solution, USP 1%Somerset Therapeutics, LLC [dailymed.nlm.nih.gov]

- 26. Tropicamide Ophthalmic Solution, USP [dailymed.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Tropicamide in Various Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of tropicamide, a synthetic derivative of tropic acid, in a range of common laboratory solvents.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support formulation, analytical method development, and quality control activities.

Section 1: Understanding the Physicochemical Landscape of Tropicamide

Tropicamide, chemically known as (RS)-N-Ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)-propanamide, is an anticholinergic agent widely used in ophthalmic preparations for its mydriatic and cycloplegic effects.[2][3] Its efficacy and formulation stability are intrinsically linked to its solubility, which is governed by its molecular structure.

Key Physicochemical Properties:

-

Molecular Formula: C₁₇H₂₀N₂O₂[2]

-

Molecular Weight: 284.35 g/mol [4]

-

Melting Point: Approximately 96-99°C[2]

-

pKa: 5.3[1]

-

LogP: 1.3[5]

The presence of a hydroxyl group and a pyridine ring in its structure imparts a degree of polarity, while the phenyl and ethyl groups contribute to its lipophilic nature.[6] This amphiphilic character dictates its solubility behavior across different solvent systems.

Diagram 1: Chemical Structure of Tropicamide

Caption: Workflow for the shake-flask solubility method.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline tropicamide to a series of flasks, each containing a precise volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. [7]Preliminary studies can determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the same temperature to permit the undissolved solid to sediment. To ensure complete removal of solid particles, the supernatant should be filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) or centrifuged at high speed. [8]4. Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample volumetrically with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) at approximately 254 nm, to determine the concentration of tropicamide. [9] Causality and Self-Validation:

-

Why excess solid? To ensure the solution is truly saturated at equilibrium.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Why prolonged agitation? To overcome kinetic barriers to dissolution and ensure thermodynamic equilibrium is reached.

-

Why filtration/centrifugation? To prevent undissolved solid particles from artificially inflating the measured concentration.

For ionizable compounds like tropicamide, solubility is highly dependent on the pH of the medium. Potentiometric titration is an efficient method to determine the solubility-pH profile. [10][11] Principle: The method involves titrating a solution containing a suspension of the drug with an acid or a base. The point at which all the solid has dissolved is detected by a change in the titration curve, from which the solubility at that specific pH can be calculated.

Diagram 3: Logic of pH-Dependent Solubility

Caption: Relationship between pH, ionization, and solubility.

Protocol Outline:

-

Suspension Preparation: Prepare a suspension of tropicamide in water or a relevant buffer.

-

Titration: Titrate the suspension with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH with a calibrated electrode.

-

Data Analysis: The resulting titration curve will show a distinct inflection point corresponding to the complete dissolution of the solid. The Henderson-Hasselbalch equation can then be used to calculate the intrinsic solubility (solubility of the un-ionized form) and the solubility at different pH values. [10] Rationale: This method is significantly faster than the shake-flask method for determining pH-dependent solubility profiles and provides valuable data for the development of oral and ophthalmic formulations where pH can vary. [10][12]

Section 4: Practical Implications and Formulation Strategies

The solubility data presented is critical for several aspects of drug development:

-

Formulation of Ophthalmic Solutions: Tropicamide is often formulated as an aqueous solution for eye drops. [13]Due to its slight solubility in water at neutral pH, the pH of these formulations is typically adjusted to an acidic range (pH 4.0-5.8) to protonate the pyridine nitrogen, thereby increasing its aqueous solubility. [14][9][15]* Solvent Selection for Analytical Methods: The high solubility of tropicamide in solvents like ethanol, methanol, and DMSO makes them suitable for preparing stock solutions for analytical testing, such as HPLC and UV-Vis spectrophotometry. [16][17]* Co-solvency and Solubilization Techniques: For formulations requiring higher concentrations or a more neutral pH, co-solvents or solubilizing agents like cyclodextrins may be employed to enhance solubility. [1][15]

Section 5: Conclusion

A thorough understanding of the solubility of tropicamide in various laboratory solvents is fundamental for its successful development and application. This guide provides a consolidated resource of quantitative data, robust experimental methodologies, and practical insights. By leveraging this information, researchers and formulation scientists can make informed decisions, leading to the development of safe, effective, and stable tropicamide-containing products.

References

- Japanese Pharmacopoeia (JP XIV). Tropicamide. Official Monographs for Part I.

- Cayman Chemical. (2022, October 12).

- ChemicalBook. Tropicamide CAS#: 1508-75-4.

- ChemBK. Tropicamide.

- Tokyo Chemical Industry. Tropicamide | 1508-75-4.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Loftsson, T., et al. (2001). Solubilization of tropicamide by hydroxypropyl-beta-cyclodextrin and water-soluble polymers: in vitro/in vivo studies. International Journal of Pharmaceutics, 213(1-2), 75-81.

- Avdeef, A., et al. (2000). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Pharmaceutical Research, 17(1), 85-89.

- Liu, H., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(1), 193-199.

- Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(2), 26-33.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5593, Tropicamide.

- MedChemExpress. Tropicamide-d3 (Ro 1-7683-d3).

- Solubility of Things. Tropicamide.

- Chemical Bull Pvt. Ltd. Tropicamide | 1508-75-4.

- AdooQ Bioscience.

- Google Patents.

- Scite.ai.

- Semantic Scholar. Kinetic and intrinsic solubility determination of some β-blockers and antidiabetics by potentiometry.

- Bausch + Lomb. Tropicamide Ophthalmic Solution, USP.

- U.S. Pharmacopeial Convention. USP Monographs: Tropicamide Ophthalmic Solution.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ChemBK. Tropicamid.

- Santa Cruz Biotechnology. Tropicamide.

- National Center for Biotechnology Information. (2012).

- Metrohm USA. (2019, April 10).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.

- Merck. TROPICAMIDE EUROPEAN PHARMACOPOEIA (EP) | T2580000.

- European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia.

- Sigma-Aldrich. Tropicamide impurity C European Pharmacopoeia (EP) Reference Standard.

- MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(9), 2766.

- Wikipedia. Tropicamide.

Sources

- 1. Tropicamide CAS#: 1508-75-4 [m.chemicalbook.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Extractive Spectrophotometric Method for the Determination of Tropicamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103387534B - Method for separating tropicamide raceme - Google Patents [patents.google.com]

- 5. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. uspbpep.com [uspbpep.com]

- 10. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pi.bausch.com [pi.bausch.com]

- 14. chembk.com [chembk.com]

- 15. Solubilization of tropicamide by hydroxypropyl-beta-cyclodextrin and water-soluble polymers: in vitro/in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

In vitro binding affinity of Tropicamide to muscarinic receptor subtypes

An In-Depth Technical Guide to the In Vitro Binding Affinity of Tropicamide for Muscarinic Receptor Subtypes

Introduction

Tropicamide is a synthetic tertiary amine and an anticholinergic agent widely employed in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2][3] These actions are indispensable for comprehensive fundoscopic examinations and various surgical procedures.[4][5] The pharmacological activity of tropicamide stems from its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][6] Understanding the specific binding affinity of tropicamide for the five distinct mAChR subtypes (M1-M5) is critical for a complete comprehension of its therapeutic window, selectivity, and potential for systemic side effects.[6] This guide provides a detailed examination of tropicamide's in vitro binding profile, the methodologies used to determine it, and the underlying signaling pathways of its targets.

Muscarinic Receptor Subtypes and Their Signaling Cascades

Muscarinic receptors are members of the G-protein coupled receptor (GPCR) superfamily, integral to the parasympathetic nervous system and various functions within the central nervous system.[7] The five subtypes, despite sharing significant structural homology, couple to different heterotrimeric G-proteins, leading to distinct cellular responses.[8][9][10]

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gαq/11 proteins. Upon activation by acetylcholine, the Gαq/11 subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][9]

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins. Activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ-subunit of the Gαi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels.[3][9]

The differential signaling is fundamental to their physiological roles and provides a basis for developing subtype-selective drugs.

Tropicamide's Binding Affinity Profile

The affinity of a ligand for a receptor is quantified by the dissociation constant (Kd) or, for an unlabeled competing ligand (like tropicamide), the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. These values are typically determined through in vitro competitive radioligand binding assays.[5]

While sometimes described as having moderate selectivity for the M4 subtype, comprehensive binding data reveal that tropicamide is a largely non-selective muscarinic antagonist, binding to all five subtypes with similar affinity within a narrow concentration range.[2][11][12]

Table 1: In Vitro Binding Affinities of Tropicamide for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Selectivity Ratio (vs. M2) |

|---|---|---|---|

| M1 | 7.08 ± 0.04[11] | 83.2 | 1.34x lower |

| M2 | 7.19 ± 0.10[11] | 64.6 | 1.00x (Reference) |

| M3 | 6.99 ± 0.07[11] | 102.3 | 1.58x lower |

| M4 | 6.86 ± 0.12[11] | 138.0 | 2.14x lower |

| M5 | 6.42 ± 0.14[11] | 380.2 | 5.89x lower |

Note: Ki values were calculated from the pKi using the formula Ki = 10-pKi x 109. A lower Ki indicates higher affinity. Selectivity ratio is calculated as Ki(subtype) / Ki(M2).

This profile demonstrates that tropicamide binds with the highest affinity to the M2 receptor, followed closely by M1 and M3. Its affinity for M4 and M5 is modestly lower. This lack of significant selectivity explains its broad action on various muscarinic receptor-expressing tissues if administered systemically.[5]

Principles and Protocol for In Vitro Binding Affinity Determination

The cornerstone for determining a compound's binding affinity is the competitive radioligand binding assay.[5][13] This technique measures the ability of an unlabeled compound (the "competitor," e.g., tropicamide) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Causality Behind the Method

The principle is based on the law of mass action. The radioligand and the competitor vie for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[12]

Detailed Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established practices for mAChR binding assays.[12] It is designed as a self-validating system by including controls for total and non-specific binding.

Objective: To determine the Ki of Tropicamide for human M1-M5 receptors expressed in a stable cell line (e.g., CHO-K1 cells).

Materials:

-

Receptor Source: Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Competitor: Tropicamide, prepared in a serial dilution series.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 10 µM Atropine).

-

Apparatus: 96-well filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Rationale: To isolate the fraction of the cell homogenate that is enriched with membrane-bound receptors.

-

Harvest cultured cells and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[12]

-

-

Assay Setup (in a 96-well plate):

-

Rationale: To systematically measure binding under different conditions in triplicate for statistical robustness.

-

Total Binding Wells: Add receptor membranes, a fixed concentration of [³H]NMS (typically near its Kd value, e.g., 0.5 nM), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add receptor membranes, [³H]NMS, and a saturating concentration of atropine (e.g., 10 µM). This determines the amount of radioligand that binds to non-receptor components.

-

Competition Wells: Add receptor membranes, [³H]NMS, and varying concentrations of tropicamide (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

-

Incubation:

-

Rationale: To allow the binding reaction to reach equilibrium.

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation.[12]

-

-

Filtration and Washing:

-

Rationale: To rapidly separate the receptor-bound radioligand (which is retained by the filter) from the unbound radioligand (which passes through).

-

Rapidly terminate the incubation by vacuum filtration through the glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove all unbound [³H]NMS.[12]

-

-

Quantification:

-

Rationale: To measure the amount of radioactivity bound to the receptors in each well.

-

Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Rationale: To calculate the IC50 and Ki values from the raw radioactivity counts.

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of tropicamide.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 to Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand ([³H]NMS) and Kd is its dissociation constant for the receptor.[12]

-

Interpretation and Implications

The in vitro binding data confirm that tropicamide acts as a non-selective antagonist across all five muscarinic receptor subtypes. Its clinical efficacy in ophthalmology is due to the local administration via eye drops, which achieves high concentrations in the iris sphincter and ciliary body, effectively blocking the M3 receptors responsible for pupillary constriction and accommodation.[2][3] The relatively low affinity (in the nanomolar range) and rapid systemic absorption and clearance contribute to a low incidence of systemic anticholinergic side effects when used topically as directed.[5] However, the lack of selectivity implies that if significant systemic concentrations were reached, tropicamide could antagonize M1 receptors in the CNS, M2 receptors in the heart, and M4 receptors in other tissues, leading to a classic anticholinergic toxidrome.[2][11]

Conclusion

In vitro radioligand binding assays provide a robust and precise method for characterizing the pharmacological profile of drugs like tropicamide. The data clearly establish that tropicamide is a non-selective muscarinic antagonist, with Ki values for all five human receptor subtypes falling within a similar range (approximately 65 to 380 nM). This profile is consistent with its clinical application and provides a molecular basis for both its therapeutic effects in the eye and its potential for systemic side effects.

References

-

Myslivecek, J. (2020). Reply to Cinelli et al. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

-

Wikipedia. (2026). Tropicamide. Available at: [Link]

-

PharmaCompass. (2026). Tropicamide | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

eDrug. (2016). Tropicamide. Available at: [Link]

-

Oakley, C. & Al-Dujaili, S. (2023). Tropicamide. In: StatPearls. StatPearls Publishing. Available at: [Link]

-

Jakubík, J., et al. (2019). G protein selectivity and signaling differences in the muscarinic receptor family. ResearchGate. Available at: [Link]

-

El-Fakahany, E. E. & Jakubík, J. (2014). Signalling of muscarinic receptors. Left, G-protein cascade. ResearchGate. Available at: [Link]

-

Haga, T. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

-